molecular formula C18H24N4O5S B2579713 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 1448054-22-5

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2579713
CAS No.: 1448054-22-5
M. Wt: 408.47
InChI Key: YXNQFDQRQKROSX-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates both a pyrimidine ring, substituted with a morpholine group, and a 3,4-dimethoxybenzenesulfonamide moiety. The sulfonamide functional group (-SO2NH2) is a key feature in a wide array of biologically active molecules and is known to be a privileged scaffold in medicinal chemistry . Sulfonamides, as a class, exhibit a diverse range of pharmacological activities, serving as the basis for several groups of drugs with applications such as anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . The presence of the morpholine ring is a common feature in many modern pharmaceuticals and agrochemicals, often included to fine-tune properties like solubility, metabolic stability, and overall bioactivity. This specific structural architecture suggests potential for investigation in various biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-12-17(13(2)20-18(19-12)22-7-9-27-10-8-22)21-28(23,24)14-5-6-15(25-3)16(11-14)26-4/h5-6,11,21H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNQFDQRQKROSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This can be achieved through the reaction of 4,6-dimethyl-2-chloropyrimidine with morpholine under basic conditions. The resulting intermediate is then coupled with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Substituent Variations

The compound shares structural homology with sulfonamide-containing pyrimidine derivatives. Below is a comparative analysis of its closest analogs based on available evidence:

Table 1: Structural Comparison with Analogous Compounds
Compound Name Pyrimidine Substituents Sulfonamide-Linked Group Notable Functional Groups Molecular Weight*
N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide 4,6-dimethyl; 2-morpholine 3,4-dimethoxybenzene Morpholine, dimethoxy, sulfonamide ~463.5 g/mol
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide 5-bromo; 2-morpholine; 4-sulfanyl 2,4,6-trimethylbenzene; 4-methoxyphenyl Bromo, sulfanyl, trimethyl ~627.5 g/mol
4-Amino-2,5-dimethoxybenzenesulfonic acid N/A 2,5-dimethoxybenzene Amino, dimethoxy, sulfonic acid ~247.2 g/mol

*Calculated based on standard atomic weights.

Analysis of Substituent Effects

(a) Pyrimidine Core Modifications
  • Bromo-Sulfanyl Analog : The 5-bromo atom introduces electron-withdrawing effects, which may alter electronic distribution and reactivity. The sulfanyl (S–) linker at position 4 increases flexibility compared to a direct sulfonamide bond, affecting conformational stability.
(b) Sulfonamide-Linked Groups
  • 3,4-Dimethoxybenzene : The dimethoxy groups in the target compound contribute to lipophilicity and π-π stacking interactions, critical for membrane permeability and receptor binding.
(c) Functional Group Implications
  • Morpholine vs. Sulfanyl : Morpholine’s oxygen atom provides a hydrogen-bond acceptor, whereas the sulfanyl group in the analog may participate in disulfide bonding or metal coordination .
  • Amino-Dimethoxy Derivatives : The absence of a pyrimidine core in 4-amino-2,5-dimethoxybenzenesulfonic acid simplifies the structure but limits its utility in applications requiring heterocyclic recognition.

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O5SC_{17}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 378.45 g/mol. The compound features a morpholinopyrimidine moiety linked to a methoxy-substituted benzenesulfonamide, contributing to its diverse biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

Cell Line IC50 (µM)
MCF712.5
HepG210.0
A54915.0

This data suggests that the compound is particularly effective against HepG2 liver cancer cells, where it induces apoptosis through mitochondrial pathways and cell cycle arrest at the S phase .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. Its mechanism involves disrupting microbial cell membranes by interacting with ergosterol in fungal cells.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results highlight the potential of this compound as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.

The biological activity of this compound is attributed to several mechanisms:

  • Farnesyltransferase Inhibition : Similar compounds have been shown to inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer progression . This inhibition leads to reduced cell proliferation and increased apoptosis.
  • Cell Cycle Arrest : The compound causes cell cycle arrest in the S phase, preventing cancer cells from replicating their DNA and dividing .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers such as Bax and caspase-3 activation, indicating its role in promoting programmed cell death in liver cancer cells .
  • Antibacterial Efficacy : In another study, the compound was tested against various bacterial strains and showed promising results in reducing bacterial load in infected animal models, suggesting its potential application in clinical settings for treating infections.

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